molecular formula C14H14N4O2S2 B6507178 3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea CAS No. 900009-38-3

3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea

Cat. No.: B6507178
CAS No.: 900009-38-3
M. Wt: 334.4 g/mol
InChI Key: XOHBIBVJMVEVSM-UHFFFAOYSA-N
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Description

3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea is a complex organic compound that features both benzoxazole and thiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the urea derivative under controlled conditions, often using reagents such as isocyanates or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or benzoxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea is unique due to its specific combination of benzoxazole and thiazole rings linked by a sulfanyl group and terminated with a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-12(18-13-16-7-9-21-13)15-6-3-8-22-14-17-10-4-1-2-5-11(10)20-14/h1-2,4-5,7,9H,3,6,8H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBIBVJMVEVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCCNC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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